Diphenyldodecylphosphine oxide

Description

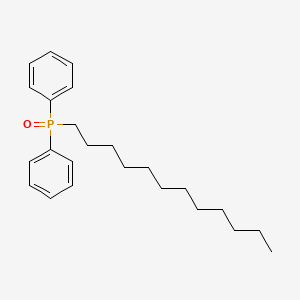

Diphenyldodecylphosphine oxide is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and one dodecyl (C₁₂H₂₅) chain, with an oxygen atom completing the tetrahedral geometry. This structure combines aromatic and long alkyl chain substituents, influencing its physical, chemical, and functional properties.

Structure

3D Structure

Properties

CAS No. |

90177-29-0 |

|---|---|

Molecular Formula |

C24H35OP |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

[dodecyl(phenyl)phosphoryl]benzene |

InChI |

InChI=1S/C24H35OP/c1-2-3-4-5-6-7-8-9-10-17-22-26(25,23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3 |

InChI Key |

WLRYXEKMTJMKDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Synthesis

Reaction Mechanism and Procedure

Diphenyldodecylphosphine oxide can be synthesized via the reaction of diethylphosphite with dodecylmagnesium bromide, followed by acid hydrolysis. The process involves:

- Formation of the Phosphine Intermediate :

$$

(\text{C}2\text{H}5\text{O})2\text{P(O)H} + 3 \text{C}{12}\text{H}{25}\text{MgBr} \rightarrow (\text{C}{12}\text{H}{25})2\text{P(O)MgBr} + \text{C}2\text{H}5\text{OMgBr}

$$ - Acid Workup :

$$

(\text{C}{12}\text{H}{25})2\text{P(O)MgBr} + \text{HCl} \rightarrow (\text{C}{12}\text{H}{25})2\text{P(O)H} + \text{MgBrCl}

$$

Subsequent oxidation or functionalization introduces phenyl groups.

Palladium-Catalyzed Oxidation of Tertiary Phosphines

Catalytic Pathway

Zero-valent palladium complexes, such as Pd(Ar$$2$$PCH$$2$$CH$$2$$PAr$$2$$)$$_2$$, enable the oxidation of tertiary phosphines (e.g., dodecyldiphenylphosphine) to phosphine oxides.

Reaction Steps:

- Dissolution : Tertiary phosphine and catalyst (molar ratio 500:1) in chlorobenzene.

- Oxygen Introduction : O$$_2$$ bubbled at 25–45°C for 1–3 hours.

- Product Recovery : Distillation or crystallization yields this compound.

Performance Metrics

Hydrolysis of Chlorodiphenylphosphine Derivatives

Procedure Overview

Chlorodiphenylphosphine (ClP(C$$6$$H$$5$$)$$2$$) undergoes partial hydrolysis to form this compound:

$$

\text{ClP(C}6\text{H}5)2 + \text{H}2\text{O} \rightarrow (\text{C}6\text{H}5)2\text{P(O)H} + \text{HCl}

$$

Alkylation : The intermediate is treated with dodecyl bromide to introduce the dodecyl chain.

Combined Production Method (Diphenyl Phosphine Oxide and Phosphonic Acid)

Integrated Synthesis

This method co-produces this compound and diphenyl phosphonic acid:

Steps:

- Reaction of Diphenyl Phosphine Chloride :

$$

\text{ClP(C}6\text{H}5)2 + \text{H}2\text{O} + \text{NaOH} \rightarrow (\text{C}6\text{H}5)_2\text{P(O)H} + \text{NaCl}

$$ - Extraction : Toluene separates the organic phase.

- Distillation and Crystallization : Reduced-pressure distillation followed by cooling yields this compound.

- Oxidation of Mother Liquor : Residual oxide is converted to phosphonic acid via reflux with H$$2$$O$$2$$.

Efficiency Metrics

| Parameter | Value |

|---|---|

| Overall Yield | 75–90% |

| Oxide Purity | >85% |

| Phosphonic Acid Yield | 45–70% |

Comparative Analysis of Methods

Reaction Conditions and Scalability

| Method | Temperature Range | Catalyst | Scalability |

|---|---|---|---|

| Grignard Reagent | 0–25°C | None | Moderate |

| Palladium Catalysis | 25–45°C | Pd Complex | High |

| Hydrolysis | 70–100°C | AlCl$$_3$$/NaOH | Industrial |

| Combined Production | 25–100°C | NaOH/H$$2$$O$$2$$ | High |

Environmental and Cost Considerations

- Palladium Method : High catalyst cost but low energy input.

- Combined Production : Minimizes waste via co-product synthesis.

- Hydrolysis : Requires corrosive reagents (HCl, AlCl$$_3$$).

Chemical Reactions Analysis

Types of Reactions: Dodecyldiphenylphosphine oxide undergoes several types of chemical reactions, including:

Oxidation: Conversion to higher oxidation states.

Reduction: Reduction to lower oxidation states.

Substitution: Replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as thionyl chloride can convert dodecyldiphenylphosphine oxide to chlorodiphenylphosphine.

Reduction: Deoxygenation with reagents like DIBAH (Diisobutylaluminum hydride).

Substitution: Palladium-catalyzed C-P bond formation with aryl halides.

Major Products: The major products formed from these reactions include various phosphine oxides and secondary phosphines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Synthesis of Diphenyldodecylphosphine Oxide

This compound can be synthesized through several methods, including:

- Reaction with Grignard Reagents : The compound can be prepared by reacting phosphonic esters with Grignard reagents, followed by acid workup. This method allows for the introduction of the dodecyl group into the phosphine oxide structure.

- Partial Hydrolysis : Another method involves the partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine, which yields this compound as a product.

Catalysis

This compound serves as a ligand in catalytic processes. Its derivatives are used in:

- Buchwald-Hartwig Coupling Reactions : This reaction is crucial for forming carbon-nitrogen bonds, which are fundamental in pharmaceuticals and agrochemicals.

- Hydrogenation Reactions : The compound can be employed in chemoselective hydrogenation processes when coordinated with transition metals like rhodium.

Materials Science

In materials science, this compound is utilized for:

- Polymerization Processes : It acts as a photoinitiator in UV-curable coatings and resins. The compound facilitates the polymerization of acrylate systems under UV light, leading to durable coatings used in various industries including automotive and electronics.

- 3D Printing : Its role as a photoinitiator extends to applications in additive manufacturing, where it aids in curing photopolymers.

Pharmaceuticals

The compound's ability to form stable complexes with metals makes it valuable in drug development:

- Drug Delivery Systems : this compound derivatives are investigated for their potential use in targeted drug delivery systems due to their biocompatibility and ability to interact with biological membranes.

Case Study 1: Photoinitiation in Coatings

A study demonstrated that incorporating this compound into UV-curable coatings significantly improved the mechanical properties and chemical resistance of the final product. The photoinitiator was effective at low concentrations (0.5-6% by weight), ensuring minimal residual amounts post-curing while maintaining high performance standards.

Case Study 2: Catalytic Efficiency

Research involving Buchwald-Hartwig coupling reactions showed that using this compound as a ligand resulted in higher yields and selectivity compared to traditional ligands. The study highlighted its effectiveness in synthesizing complex organic molecules relevant to pharmaceutical applications.

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Catalysis | Buchwald-Hartwig Coupling | High yield and selectivity |

| Materials Science | UV-Curable Coatings | Enhanced mechanical properties |

| Pharmaceuticals | Drug Delivery Systems | Biocompatibility and membrane interaction |

| 3D Printing | Photoinitiator for polymerization | Efficient curing processes |

Mechanism of Action

The mechanism of action of dodecyldiphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This interaction can influence various biochemical pathways, including those involved in oxidative stress and cellular signaling . The compound’s ability to act as a ligand also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular features of diphenyldodecylphosphine oxide with related phosphine oxides:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound* | C₂₄H₃₅OP | ~376.5 | N/A | Two phenyl groups, dodecyl chain |

| Diphenylphosphine oxide | C₁₂H₁₁OP | 202.19 | 4559-70-0 | Two phenyl groups |

| Ethyl diphenylphosphine oxide | C₁₄H₁₅OP | 230.24 | 1733-57-9 | Ethyl group, two phenyl groups |

| Dimethylphosphine oxide | C₂H₇OP | 78.05 | 7211-39-4 | Two methyl groups |

*Molecular weight estimated based on formula; exact data unavailable in literature.

Key Observations :

- Alkyl Chain Impact: The dodecyl chain in this compound significantly increases its hydrophobicity compared to ethyl or methyl analogs, enhancing solubility in non-polar solvents .

- Steric Effects : Bulkier substituents (e.g., dodecyl vs. methyl) reduce reactivity in sterically hindered reactions but improve thermal stability .

Functional and Application Differences

Material Science

- Dimethylphosphine oxide’s low molecular weight and volatility limit its use in high-temperature applications, whereas this compound’s bulkier structure may improve stability in polymer matrices .

Biological Activity

Diphenyldodecylphosphine oxide (DPDPO) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by its phosphine oxide functional group, which plays a crucial role in its biological activity. The general formula can be represented as:

This compound features a dodecyl chain, which contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

The biological activity of DPDPO is primarily attributed to its ability to interact with cellular components through the phosphine oxide group. This interaction can influence various biochemical pathways, particularly those related to oxidative stress and cellular signaling.

- Antioxidant Activity : DPDPO has been investigated for its antioxidant properties, which may help mitigate oxidative damage in cells. The compound's structure allows it to scavenge free radicals effectively, thus protecting cellular components from oxidative stress .

- Cellular Signaling : The phosphine oxide moiety can modulate signaling pathways involved in cell proliferation and apoptosis. This modulation may have implications in cancer research, where controlling cell growth is critical .

Antioxidant Properties

A study highlighted DPDPO's potential as an antioxidant agent. In vitro assays demonstrated that DPDPO could significantly reduce reactive oxygen species (ROS) levels in cultured cells, suggesting its role in protecting against oxidative damage .

Cytotoxicity and Anticancer Activity

Research has shown that DPDPO exhibits cytotoxic effects against various cancer cell lines. A notable case study involved the treatment of breast cancer cells with DPDPO, resulting in reduced cell viability and induced apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .

Table 1: Summary of Biological Activities of DPDPO

Applications in Medicine and Industry

DPDPO is being explored for various applications due to its unique properties:

Q & A

Q. What are the recommended synthetic routes for Diphenyldodecylphosphine oxide in academic settings?

DDPO can be synthesized via:

- Catalyst-free phosphorylation : Reacting chalcogenides (e.g., thiols) with P(O)–H bonds under solvent-free conditions at 80–100°C, achieving high atom economy .

- Microwave-assisted annulations : Using diazo(aryl)methyl(diaryl)phosphine oxides and pyridinium zwitterionic thiolates (120°C, 30 min) to yield stereocontrolled products .

- Cobalt-catalyzed C–P cross-coupling : Combining aryl halides with secondary phosphine oxides in the presence of CuI and 1,10-phenanthroline (80°C, 12 h) .

Key considerations : Optimize reaction time, temperature, and catalyst loading. Validate purity via NMR (³¹P for P=O groups) and mass spectrometry .

Q. How should this compound be handled to ensure stability during experiments?

- Storage : Keep in sealed, light-resistant containers under dry inert gas (e.g., argon). Exposure to air leads to oxidation, forming phosphorus oxides .

- Hazard mitigation : Avoid contact with combustibles (e.g., paper) to prevent spontaneous ignition. Use explosion-proof equipment when heating .

- Decomposition products : Monitor for CO, CO₂, and phosphorus oxides using FTIR or gas chromatography during thermal studies .

Q. What analytical methods are suitable for characterizing this compound?

- Structural analysis :

- Purity assessment :

Advanced Research Questions

Q. How can mechanistic insights into DDPO’s reactivity be experimentally derived?

- Kinetic studies : Use stopped-flow spectroscopy to monitor reaction rates in cross-coupling reactions (e.g., with aryl halides) under varying temperatures .

- Isotopic labeling : Introduce ¹⁸O to trace oxygen transfer pathways in phosphorylation reactions .

- Computational modeling : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental data to map transition states and activation energies .

Example : A 2019 study used ³¹P NMR to identify intermediates in 1,6-hydrophosphonylation of p-quinone methides, revealing a radical-based mechanism .

Q. What strategies resolve contradictions in reported catalytic activity of DDPO?

- Reproducibility checks : Compare reaction conditions (e.g., solvent polarity, moisture levels) across studies. For instance, trace water may deactivate catalysts .

- Ligand optimization : Screen bipyridine or phenanthroline derivatives to enhance coordination with transition metals (e.g., Co or Cu) .

- In situ monitoring : Use Raman spectroscopy to detect transient species during catalytic cycles .

Case study : A 2016 cobalt-catalyzed C–P coupling study achieved 95% yield by rigorously excluding oxygen, resolving earlier low-yield reports .

Q. How is DDPO applied in asymmetric catalysis, and what are the methodological challenges?

- Chiral ligand design : Attach DDPO to binaphthyl scaffolds to induce enantioselectivity in allylation or hydrogenation reactions .

- Solvent effects : Test polar aprotic solvents (e.g., DMF) to stabilize charged intermediates without racemization .

- Scalability : Balance reaction time and enantiomeric excess (ee) – microwave methods reduce time but may lower ee .

Example : A 2003 study achieved 92% ee in asymmetric hydrogenation using DDPO-derived ligands with Rh catalysts .

Q. What protocols ensure safe disposal of this compound waste?

- Neutralization : Treat with 10% NaOH to hydrolyze residual phosphine oxides, followed by filtration to isolate inert solids .

- Waste segregation : Separate halogenated byproducts (e.g., from cross-coupling reactions) for specialized incineration .

- Documentation : Record waste composition and volume per EPA guidelines (40 CFR §262.11) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.